An In-depth Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride
An In-depth Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a substituted cycloalkylamine derivative. Its structural architecture, featuring a cyclopropyl group appended to the nitrogen atom and an ethyl substituent on the cyclohexane ring, suggests potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development and biological testing. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance, drawing upon established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
Detailed experimental data for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is not extensively available in public literature. However, its fundamental properties can be reliably predicted based on its structure and data from chemical suppliers.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride | - |
| CAS Number | 1177316-81-2 | [1][2] |
| Molecular Formula | C₁₁H₂₂ClN | [1][2] |
| Molecular Weight | 203.75 g/mol | [2] |
| Canonical SMILES | CCC1CCC(CC1)NC2CC2.Cl | - |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, which are crucial for understanding the compound's behavior in various experimental settings.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature. | Influences formulation, stability, and purification methods. |
| Boiling Point | Not applicable (decomposes). | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Critical for formulation of aqueous solutions for in vitro and in vivo studies. |
| pKa | Estimated around 10-11 for the protonated amine. | Governs the ionization state at physiological pH, impacting receptor binding and membrane permeability. |
| LogP | Estimated around 2.5-3.5 for the free base. | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
The synthesis would logically proceed via the reductive amination of 4-ethylcyclohexanone with cyclopropylamine, followed by conversion to the hydrochloride salt.
Reaction Scheme:
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures.[3][4]
Step 1: Imine Formation and Reduction
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To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a preferred reagent as it is selective for the reduction of the iminium ion in the presence of the ketone and is less sensitive to acidic conditions that can be generated in situ.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, N-cyclopropyl-4-ethylcyclohexan-1-amine.
Step 2: Purification of the Free Base
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The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes as the eluent.
Step 3: Hydrochloride Salt Formation
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Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride as a white to off-white solid.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
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Cyclohexane Protons: A series of broad multiplets between approximately 0.8 and 2.0 ppm.
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Ethyl Group Protons: A triplet corresponding to the methyl group (CH₃) around 0.9 ppm and a quartet for the methylene group (CH₂) around 1.3 ppm.
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Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen and two multiplets for the methylene protons (CH₂) of the cyclopropyl ring, likely in the range of 0.4 to 0.8 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. In the hydrochloride salt, this proton would be shifted downfield.
¹³C NMR Spectroscopy (Predicted)
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Cyclohexane Carbons: Peaks in the aliphatic region, typically between 20 and 50 ppm. The carbon attached to the nitrogen would be further downfield.
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Ethyl Group Carbons: Two peaks, one for the methyl carbon and one for the methylene carbon.
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Cyclopropyl Carbons: Peaks for the methine and methylene carbons of the cyclopropyl ring.
Mass Spectrometry (Predicted)
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Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show the molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₁₁H₂₂N⁺.
Potential Biological and Pharmacological Significance
The structural motifs present in N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride suggest several avenues for biological activity.
-
Cycloalkylamines in CNS-active Compounds: The cyclohexylamine scaffold is a common feature in compounds targeting the central nervous system (CNS). The ethyl group at the 4-position can influence the lipophilicity and binding interactions with receptors.
-
The N-cyclopropyl Moiety: The N-cyclopropyl group is often incorporated into drug candidates to modulate metabolic stability and receptor binding affinity. It can act as a bioisostere for other small alkyl groups and can introduce conformational rigidity.
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Potential as a Building Block: This compound is likely a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its primary amine allows for a wide range of chemical modifications.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data is scarce in the public domain, its chemical properties and a reliable synthetic route can be confidently inferred from established chemical principles. Its structural features suggest it may serve as a valuable building block for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its chemical and biological profile.
References
-
Thoreauchem. N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride-1177316-81-2. [Link][1]
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CAS号查询. 1177316-81-2_CAS号:1177316-81-2_N-cyclopropyl-4.... [Link][5]
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ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link][3]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link][4]
Sources
- 1. N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride-1177316-81-2 - Thoreauchem [thoreauchem.com]
- 2. N-环丙基-4-乙基环己-1-胺盐酸盐 CAS#: 1177316-81-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. 1177316-81-2_CAS号:1177316-81-2_N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride - 化源网 [chemsrc.com]

